molecular formula C19H21FN6OS B2744799 1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863453-09-2

1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2744799
CAS RN: 863453-09-2
M. Wt: 400.48
InChI Key: DWFXJPVSNPWTRB-UHFFFAOYSA-N
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Description

The compound “1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a triazolopyrimidine ring, and a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The azepane ring provides a seven-membered cyclic structure, while the triazolopyrimidine ring contains a fused five- and six-membered ring system with multiple nitrogen atoms . The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Techniques and Spectroscopic Characterization : Studies on related compounds often involve sophisticated synthetic routes and detailed spectroscopic characterization, including IR, NMR, and MS studies. For instance, Govindhan et al. (2017) detailed the synthesis of a compound using a click chemistry approach, followed by characterization through various spectroscopic techniques and analysis of its thermal stability and crystal structure using TGA, DSC, and XRD analysis (Govindhan et al., 2017).

Biological Applications

  • Cytotoxicity and Docking Studies : Some compounds exhibit cytotoxic properties and have been evaluated for their potential biological applications. The binding analysis between synthesized molecules and human serum albumin, for example, can provide insights into their pharmacokinetic properties, which is crucial for further biological and medicinal applications. Docking studies help elucidate the interactions of new molecules with proteins (Govindhan et al., 2017).

Chemical Characterization and Potential Applications

  • Chemical Characterisation and Potential for New Molecule Development : Other research efforts focus on the chemical characterization of new diheteroaryl derivatives, exploring their potential in developing new molecules with desirable properties. For example, Mabkhot et al. (2011) treated a specific ethanone derivative with dimethylformamide dimethyl acetal to afford enaminone derivatives, leading to the synthesis of compounds with bis-pyrimidine, bis-pyrazole, and other diheteroaryl structures (Mabkhot et al., 2011).

Future Directions

Given the biological activity of similar compounds, this compound could be a potential candidate for further pharmacological studies. Its complex structure might allow it to interact with various biological targets, potentially leading to a range of therapeutic effects .

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c20-15-7-5-14(6-8-15)11-26-18-17(23-24-26)19(22-13-21-18)28-12-16(27)25-9-3-1-2-4-10-25/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFXJPVSNPWTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

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